molecular formula C17H12F3N3O2 B2493357 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid CAS No. 1008999-12-9

2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid

Cat. No. B2493357
CAS RN: 1008999-12-9
M. Wt: 347.297
InChI Key: ZPSCGBCFUMEHEO-UHFFFAOYSA-N
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Description

“2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid” is a chemical compound with the CAS Number: 927969-20-8 . It has a molecular weight of 271.2 . The IUPAC name for this compound is { [2- (trifluoromethyl)-4-quinazolinyl]amino}acetic acid .


Synthesis Analysis

The synthesis of quinazolinone derivatives like “this compound” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3N3O2/c12-11(13,14)10-16-7-4-2-1-3-6(7)9(17-10)15-5-8(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid” and similar compounds lie in their potential for drug discovery and optimization. Their diverse biological activities make them promising candidates for the development of novel therapeutic agents .

properties

IUPAC Name

2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)16-21-12-9-5-4-8-11(12)14(23-16)22-13(15(24)25)10-6-2-1-3-7-10/h1-9,13H,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSCGBCFUMEHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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